三甲基氯锗烷

描述

Synthesis Analysis

The synthesis of trimethylchlorogermane involves chemical processes that yield this compound through the reaction of germanium tetrachloride and other precursors. Research has led to the development of various methods for its synthesis, aiming to improve yield and efficiency. Studies detail procedures that manipulate the reaction conditions to favor the formation of trimethylchlorogermane, with aluminum and gallium identified as effective catalysts in directing the reaction towards the preferential formation of this compound under optimum conditions (Zueva, Luk'yankina, & Ponomarenko, 1971).

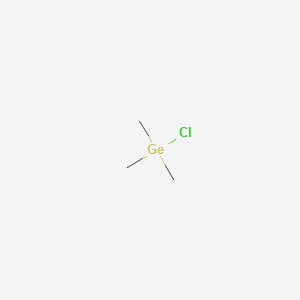

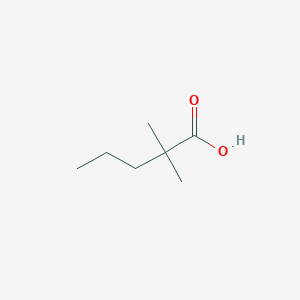

Molecular Structure Analysis

The molecular structure of trimethylchlorogermane has been determined through gas-phase electron diffraction (GED) and theoretical calculations. It exhibits C-3v symmetry with staggered conformation for the methyl groups. The principal distances and angles have been accurately measured, providing detailed insights into its geometric configuration (Aarset & Page, 2004).

Chemical Reactions and Properties

Trimethylchlorogermane participates in various chemical reactions, including those that lead to the formation of organogermanium compounds and its involvement as a mechanism-based enzyme inactivator. Its reactivity has been explored in different contexts, revealing its potential in organic synthesis and biochemistry (Silverman & Vadnere, 1987).

Physical Properties Analysis

Studies have focused on the physical properties of trimethylchlorogermane, including its spectral characteristics. Microwave and rotational spectra analysis provide data on its ground state rotational constants and structural parameters, offering insights into its physical behavior and stability (Durig & Hellams, 1975).

Chemical Properties Analysis

The chemical properties of trimethylchlorogermane, such as vibrational spectra and normal modes, have been extensively studied. These investigations shed light on its force constants and support the assignment of its molecular structure, enhancing the understanding of its chemical behavior (Durig, Lau, Turner, & Bragin, 1969).

科学研究应用

振动光谱和结构:三甲基氯锗烷的红外和拉曼光谱已被记录下来,并根据谱带类型、拉曼去极化值和特征频率对正常模式进行了分配。价力场模型已被用于计算频率和势能分布,支持当前的分配 (Durig 等人,1969).

通过气相电子衍射和理论计算的分子结构:三甲基氯锗烷的结构已使用气相电子衍射确定,并辅以从头算计算。结果表明该分子的 C-3v 对称性,提供了对分子距离和角度的见解 (Aarset & Page,2004).

微波光谱分析:研究了三甲基氯锗烷的各种同位素种类的旋转光谱,揭示了基态旋转常数,并有助于确定结构参数,如 GeCl 键长和 GeC 距离 (Durig & Hellams,1975).

与其他化合物的反应:三甲基氯锗烷与双氯代烯丙基锂等化合物反应的研究揭示了各种产物的形成,证明了三甲基氯锗烷在合成新化合物中的化学反应性和潜在应用 (Seyferth 等人,1977).

液态振动弛豫:已经对液态三甲基氯锗烷的振动相关函数和相应时间进行了研究,尽管结果表明由于同位素分裂和费米共振而难以获得可靠的相关函数 (Szostak 等人,1986).

有机硅基膦的合成:三甲基氯锗烷已被用于有机锗和有机锡膦的合成,证明了其在合成各种有机金属化合物中的用途 (Schumann & Rösch,1973).

有机锗(IV)配合物的生物学评价:源自三甲基氯锗烷的有机锗(IV)配合物已被合成并评估其抗真菌、抗菌和杀线虫活性,表明其潜在的生物医学应用 (Singh 等人,2011).

安全和危害

Trimethylchlorogermane is classified as a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and not breathing vapours .

属性

IUPAC Name |

chloro(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBNZZCHSNOXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165155 | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorotrimethylgermane | |

CAS RN |

1529-47-1 | |

| Record name | Germane, chlorotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)